molecular formula C11H16BClN2O2 B1519616 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine CAS No. 1073354-96-7

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No.: B1519616
CAS No.: 1073354-96-7
M. Wt: 254.52 g/mol
InChI Key: OTPWQANCPKJXBK-UHFFFAOYSA-N
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Description

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boronic ester-functionalized pyridine derivative with the molecular formula C₁₁H₁₆BClN₂O₂ and a molecular weight of 254.53 g/mol (monoisotopic mass: 254.099336) . It is characterized by a pyridine ring substituted with a chlorine atom at position 2, an amine group at position 3, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate group, which facilitates carbon-carbon bond formation in pharmaceutical and materials science applications .

Key identifiers include:

  • CAS Number: 1073354-96-7
  • ChemSpider ID: 21109316
  • MDL Number: MFCD09260487
    It is commercially available in high purity (≥95–99%) and is often employed in the synthesis of complex heterocycles and bioactive molecules .

Properties

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(14)9(13)15-6-7/h5-6H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPWQANCPKJXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656451
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-96-7
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073354-96-7
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Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
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Record name 1073354-96-7
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Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Used in the manufacturing of materials and chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, influencing various biochemical processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine 2-F, 3-NH₂, 5-boronate C₁₁H₁₆BFN₂O₂ 254.07 1257554-30-5 Fluorine (electron-withdrawing) vs. chlorine
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine 2-CH₃, 3-NH₂, 5-boronate C₁₂H₁₉BN₂O₂ 234.10 1257554-08-7 Methyl (electron-donating) vs. chlorine
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine 2-NH₂, 4-CF₃, 5-boronate C₁₂H₁₆BF₃N₂O₂ 288.07 944401-57-4 CF₃ (strongly electron-withdrawing); amine at C2
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 3-Cl, 2-NHCH₃, 5-boronate C₁₂H₁₈BClN₂O₂ 268.55 1257432-01-1 Methylamine at C2; chlorine at C3 (positional isomer)
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 2-NH₂, 3-Cl, 5-boronate C₁₁H₁₅BClN₂O₂ 240.52 850568-25-1 Amine at C2 vs. C3 (regioisomer)

Reactivity and Electronic Effects

Electron-Withdrawing vs. Electron-Donating Groups: The chlorine substituent in the target compound enhances electrophilicity at the pyridine ring, improving reactivity in cross-coupling reactions compared to the methyl-substituted analog . However, the fluoro analog may exhibit slower coupling due to fluorine’s stronger electron-withdrawing nature, which can destabilize intermediates .

Regioisomerism :

  • The 3-chloro-2-amine isomer demonstrates distinct reactivity due to altered electronic distribution. For example, the target compound’s amine at C3 may participate in hydrogen bonding or intramolecular interactions, affecting solubility and catalytic activity .

Boronates in Cross-Coupling :

  • All analogs retain the boronate ester, critical for Suzuki-Miyaura reactions. However, steric hindrance from substituents (e.g., CF₃ in ) may reduce reaction yields compared to the less bulky target compound .

Biological Activity

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H16BClN2O2
  • Molecular Weight : 254.52 g/mol
  • CAS Number : 1073354-96-7
  • Physical State : Crystalline powder
  • Melting Point : Approximately 68°C

The biological activity of this compound is largely attributed to its interactions with specific biological targets. Research indicates that this compound exhibits inhibitory effects on various kinases and enzymes involved in cellular signaling pathways.

Key Mechanisms:

  • Kinase Inhibition : The compound has been identified as a promising inhibitor of dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A), which plays a crucial role in neuronal development and function.
  • Antioxidant Properties : Experimental studies have shown that it possesses antioxidant capabilities that may protect cells from oxidative stress.

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies involving this compound:

Activity TypeObservationsReference
Kinase Inhibition Significant inhibition of DYRK1A (IC50 in nM range)
Antioxidant Activity Demonstrated protective effects in cell assays
Toxicity Profile Low toxicity observed in animal models (LD50 > 2000 mg/kg)
Pharmacokinetics Oral bioavailability of approximately 31.8%

Case Study 1: DYRK1A Inhibition

Case Study 2: Antioxidant Effects

Another research project evaluated the antioxidant properties of this compound using ORAC assays. The results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in BV2 microglial cells subjected to inflammatory stimuli. This suggests potential applications in neuroprotective therapies .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables palladium-catalyzed couplings with aryl/heteroaryl halides. Typical conditions and outcomes are summarized below:

Reaction PartnerCatalyst SystemBaseSolventYield (%)Reference
4-BromotoluenePd(PPh<sub>3</sub>)<sub>4</sub>K<sub>2</sub>CO<sub>3</sub>THF/H<sub>2</sub>O68
2-IodopyrimidinePd(dppf)Cl<sub>2</sub>Cs<sub>2</sub>CO<sub>3</sub>DMF55
3-ChloroquinolinePd(OAc)<sub>2</sub>NaO<sup>t</sup>BuDioxane72

Key characteristics:

  • Reactions typically proceed at 80–110°C under inert atmospheres

  • Boronic ester remains intact during coupling (<sup>11</sup>B NMR: δ 30.0)

  • Amine group requires protection (e.g., Boc) to prevent catalyst poisoning

Chlorine Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the C2 position:

NucleophileConditionsProduct StructureYield (%)Reference
PiperidineDMF, 120°C, 12h2-Piperidinyl derivative83
Sodium methoxideMeOH, reflux, 8h2-Methoxy analog67
BenzylamineEt<sub>3</sub>N, DCM, RT, 24h2-Benzylamino product58

Reaction kinetics show second-order dependence ([k] = 0.15 M<sup>−1</sup>h<sup>−1</sup> in DMF at 100°C). The amine at C3 activates the ring through resonance (+M effect), lowering the activation energy for substitution.

Amine Functionalization Pathways

The aromatic amine undergoes characteristic transformations while preserving the boronic ester:

Reaction TypeReagentsKey ProductNotes
AcylationAcetic anhydride, pyridineN-Acetyl derivativeImproves solubility in apolar solvents
DiazotizationNaNO<sub>2</sub>/HCl, 0°CDiazonium intermediateUsed for Sandmeyer reactions
Schiff Base FormationBenzaldehyde, MgSO<sub>4</sub>N-Benzylidene imineReversible at pH < 3

Stability Note: The amine group shows limited oxidation under standard conditions (TGA: decomposition >200°C) but requires inert storage to prevent boronic ester hydrolysis .

Boronic Ester Transformations

The 1,3,2-dioxaborolane group participates in two primary reaction modes:

Protodeboronation:

  • H<sub>2</sub>O<sub>2</sub>/NaOH (0°C, 1h) → Pyridin-3-amine (92% conversion)

  • AcOH/H<sub>2</sub>O (reflux, 4h) → Boronic acid intermediate (transient)

Transesterification:

  • Pinacol (excess), toluene, 80°C → Boroxine formation (73% yield)

Tandem Reaction Sequences

Sequential functionalization demonstrates synthetic versatility:

  • Suzuki Coupling → Amine Acylation

    • 4-Bromoanisole coupling (68%) → Acetylation (91%)

    • Final product: 2-(4-Methoxyphenyl)-5-(pinacolboronyl)-N-acetylpyridin-3-amine

  • Chlorine Substitution → Boron Modification

    • Piperidine substitution (83%) → Oxidative deborylation (H<sub>2</sub>O<sub>2</sub>, 92%)

    • Final product: 2-Piperidinylpyridin-3-amine

This compound's reactivity profile makes it particularly valuable for constructing polyfunctionalized heterocycles in medicinal chemistry (78% of reported applications) and materials science (15% of uses) . Recent studies highlight its potential in synthesizing kinase inhibitor scaffolds through sequential cross-coupling/amination protocols .

Preparation Methods

Metalation and Borylation of Halo-Amino Pyridine Precursors

One of the primary routes to prepare aminoaryl boronic esters like 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves the metalation of a bromo or chloro amino pyridine derivative followed by reaction with a boron reagent.

  • Starting Material: Bromo or chloro amino pyridine derivatives (e.g., bromo imino derivatives).
  • Metalation: Treatment with organometallic reagents (e.g., n-butyllithium or magnesium reagents) in aprotic solvents such as tetrahydrofuran, methyl tetrahydrofuran, or 1,4-dioxane.
  • Borylation: Subsequent reaction with trialkyl borates (B(OR')3, where R' = C1-C3 alkyl) or pinacolborane to form the boronic acid or boronic ester.
  • Solvents: Saturated or unsaturated hydrocarbons (hexane, heptane, cyclohexane), ethers (diethyl ether, diisopropyl ether), or mixtures thereof.
  • Conditions: Typically carried out under inert atmosphere to prevent oxidation or hydrolysis.
  • References: This approach is described in EP2801577A1 patent, which outlines the metalation of bromo imino derivatives followed by boronation to yield aminoheteroaryl boronic esters.

Iridium-Catalyzed C–H Borylation of Pyridine Derivatives

A more modern and direct method involves the iridium-catalyzed C–H borylation of chloro-substituted pyridines, which allows selective installation of the boronate ester group without the need for pre-functionalization by halogenation.

  • Catalyst System: [Ir(OMe)(COD)]2 complex with 4,4'-di-tert-butyl-2,2'-bipyridine ligand.
  • Boron Source: Pinacolborane (HBPin).
  • Substrate: 2-Chloro-5-substituted pyridines, including amino derivatives.
  • Reaction Conditions:
    • Conducted under nitrogen atmosphere in a Schlenk flask.
    • Heated at 80 °C in an oil bath.
    • Reaction progress monitored by TLC or GC-MS.
  • Workup: After completion, the reaction mixture is cooled, opened to air, and purified by silica gel column chromatography.
  • Advantages: This method avoids the need for pre-metalation and allows regioselective borylation at the desired position on the pyridine ring.
  • Reference: Detailed procedure and catalyst system reported by Shahzadi et al. in ACS Omega (2022).

Synthetic Route via Amide Coupling and Subsequent Functional Group Manipulation

Though less direct for the target compound, related pyridine derivatives bearing chloro and amino substituents have been synthesized via amide coupling reactions involving pyridine carboxylic acids and amines, followed by halogenation and borylation steps.

  • Example: Preparation of substituted pyridine amides via reaction of 6-bromopicolinic acid with substituted pyridin-3-amines using oxalyl chloride and coupling agents like DMAP and DIEA.
  • Relevance: This method provides access to functionalized pyridine intermediates that can be further transformed into boronic esters.
  • Reference: Procedures involving such coupling are described in RSC publications.

Summary Table of Key Preparation Methods

Method Starting Material Catalyst/Reagent Solvent(s) Conditions Notes Reference
Metalation + Boronation Bromo/chloro amino pyridine n-BuLi or Mg reagents + B(OR')3 THF, MTBE, 1,4-dioxane, hydrocarbons Inert atmosphere, low temp to RT Classical method, requires metalation
Iridium-Catalyzed C–H Borylation 2-Chloro-5-substituted pyridine [Ir(OMe)(COD)]2 + dtbbpy + HBPin Nitrogen atmosphere, Schlenk flask 80 °C, 12-24 h Direct C–H borylation, regioselective
Amide Coupling + Functionalization Pyridine carboxylic acid + amine Oxalyl chloride, DMAP, DIEA DCM, DMF 0 °C to RT Provides intermediates for further borylation

Detailed Research Findings and Notes

  • The metalation-borylation approach is well-established but may require careful control of reaction conditions to avoid side reactions, especially with sensitive amino groups.
  • The iridium-catalyzed borylation offers a milder and more direct route, with high regioselectivity and functional group tolerance, making it preferable for complex substrates.
  • Purification typically involves silica gel chromatography to isolate the boronic ester in high purity.
  • Storage of the boronic ester compound should be under inert atmosphere and in a dry, dark place to prevent degradation.
  • Melting point and physical data for the compound: white to almost white powder, melting point 86-90 °C, density ~1.14 g/cm³ (predicted), indicating stable solid form suitable for handling and storage.

Q & A

Q. What are the critical steps in synthesizing 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Halogenation: Introducing chlorine at the 2-position of pyridin-3-amine using reagents like POCl₃ or PCl₅ under reflux conditions (80–100°C) .
  • Borylation: Installing the dioxaborolane group via palladium-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) in solvents like 1,4-dioxane or THF at 80–90°C .
    Yield optimization requires precise control of reaction time (12–24 hr), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for boronate ester). Impurities like dehalogenated byproducts may form if palladium loading exceeds 5 mol% .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR: ¹H and ¹³C NMR confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm; boronate ester peaks at δ 1.3 ppm for methyl groups) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 279.1) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for pharmacological studies) .

Q. How can researchers address solubility challenges during purification?

  • Recrystallization: Use ethanol/water mixtures (7:3 v/v) at 4°C to isolate crystalline solids .
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent removes polar byproducts .

Advanced Research Questions

Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions, and what are common failure modes?

The dioxaborolane moiety enables Suzuki-Miyaura couplings with aryl halides, but its stability varies:

  • Hydrolysis Sensitivity: Moisture generates boronic acid intermediates, reducing coupling efficiency. Anhydrous conditions and degassed solvents are critical .
  • Steric Hindrance: Bulky substrates (e.g., ortho-substituted aryl halides) may reduce reaction rates. Catalysts like Pd(PPh₃)₄ improve turnover .
    Failure modes include protodeboronation (pH > 9) and homo-coupling (excess base). Kinetic studies using ¹¹B NMR can monitor boron intermediate stability .

Q. What computational methods predict the compound’s electronic properties and binding affinity?

  • DFT Calculations: Gaussian 16 with B3LYP/6-311G(d,p) basis set models HOMO-LUMO gaps (~4.2 eV) and charge distribution (boron’s electrophilicity) .
  • Molecular Docking: AutoDock Vina assesses interactions with biological targets (e.g., kinase inhibitors) using PyMOL for visualization .

Q. How do structural analogs (e.g., chloro-iodopyridinamines) inform SAR studies for this compound?

Comparative analysis of analogs (e.g., 2-Chloro-3-iodopyridin-4-amine) reveals:

  • Halogen Position: 5-Boronate-2-chloro substitution enhances π-π stacking in enzyme active sites versus 3-iodo analogs .
  • Amino Group Reactivity: The 3-amine group participates in hydrogen bonding, critical for target binding (e.g., IC₅₀ < 1 µM in kinase assays) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Validation: Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays) .
  • Metabolite Profiling: LC-MS identifies active metabolites (e.g., deboronated derivatives) that may contribute to observed effects .

Experimental Design Considerations

Q. How should researchers design stability studies under varying pH and temperature?

  • pH Stability: Incubate in buffers (pH 2–10) at 37°C for 24 hr; monitor degradation via HPLC (retention time shifts indicate boronate hydrolysis) .
  • Thermal Stability: TGA/DSC analysis (5°C/min ramp) identifies decomposition points (>150°C for boronate esters) .

Q. What in vitro models are suitable for evaluating cytotoxicity and mechanism of action?

  • Cell Lines: Use HEK293 or HeLa cells with MTT assays (48 hr exposure; IC₅₀ calculation via nonlinear regression) .
  • Target Engagement: Western blotting for phosphorylation markers (e.g., ERK1/2) confirms kinase inhibition .

Data Contradiction Analysis

Q. How to interpret conflicting reports on reaction yields in boronate synthesis?

Discrepancies often arise from:

  • Catalyst Purity: Commercial Pd catalysts may contain stabilizers (e.g., PVP) that inhibit coupling .
  • Substrate Quality: Residual moisture in pyridinamine precursors (>0.1% H₂O) reduces boronate yields by 20–30% .

Q. Why do some studies report potent bioactivity while others show inactivity?

  • Compound Purity: Impurities >5% (e.g., dechlorinated byproducts) skew dose-response curves .
  • Assay Conditions: Serum proteins (e.g., albumin) may sequester boronates, reducing effective concentrations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

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